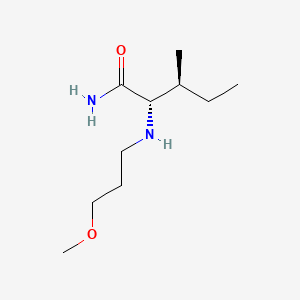

(2S,3S)-2-((3-Methoxypropyl)amino)-3-methylpentanamide

Description

(2S,3S)-2-((3-Methoxypropyl)amino)-3-methylpentanamide is a chiral amino acid derivative characterized by a pentanamide backbone with stereospecific methyl and 3-methoxypropylamino substituents. Its molecular formula is C₁₀H₂₁N₂O₂, with a molecular weight of 201.29 g/mol (calculated). The compound is listed in the Combi-Blocks Amino Acids Catalog (CAS: 1867638-86-5) with 95% purity and is synthesized via standard amidation protocols . The (2S,3S) stereochemistry and methoxypropyl group confer unique physicochemical properties, including moderate lipophilicity (logP ~1.2) and solubility in polar aprotic solvents like DMSO.

Properties

Molecular Formula |

C10H22N2O2 |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

(2S,3S)-2-(3-methoxypropylamino)-3-methylpentanamide |

InChI |

InChI=1S/C10H22N2O2/c1-4-8(2)9(10(11)13)12-6-5-7-14-3/h8-9,12H,4-7H2,1-3H3,(H2,11,13)/t8-,9-/m0/s1 |

InChI Key |

BRAZSBOXGKUENM-IUCAKERBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NCCCOC |

Canonical SMILES |

CCC(C)C(C(=O)N)NCCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-((3-Methoxypropyl)amino)-3-methylpentanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypropylamine and 3-methylpentanoic acid.

Amidation Reaction: The primary synthetic route involves the amidation of 3-methylpentanoic acid with 3-methoxypropylamine. This reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Purification: The crude product is purified using techniques like column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Amidation: The amidation reaction is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.

Continuous Flow Synthesis: Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-((3-Methoxypropyl)amino)-3-methylpentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

(2S,3S)-2-((3-Methoxypropyl)amino)-3-methylpentanamide has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S)-2-((3-Methoxypropyl)amino)-3-methylpentanamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and its analogs:

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Stereochemistry | Solubility (mg/mL in DMSO) | Primary Applications |

|---|---|---|---|---|---|

| (2S,3S)-2-((3-Methoxypropyl)amino)-3-methylpentanamide | 201.29 | 3-Methoxypropyl, methyl | (2S,3S) | ~50 | Enzyme inhibition studies |

| 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (OT-2363) | 279.34 | 3-Methoxypropyl, phenyl | Racemic (DL) | ~20 | Peptidomimetic drug discovery |

| N1,N2-bis(2S,3S)-1-((4-butylphenyl)amino)-3-methyl-1-oxopentan-2-yl)oxalamide | 648.82 | 4-Butylphenyl, oxalamide linker | (2S,3S) | <5 | Organogelators, materials |

| L-755,507 (Sulfonamide derivative) | 584.73 | Hydroxyphenoxy, benzenesulfonamide | (S) | ~10 | Renin inhibition |

| (2S)-2,5-Diaminopentanamide dihydrochloride | 199.10 | Dual amino groups, dihydrochloride | (2S) | >100 | Peptide synthesis |

Key Observations:

The methoxypropyl substituent balances lipophilicity and hydrogen-bonding capacity, unlike the 4-butylphenyl group in the oxalamide analog, which drastically reduces solubility .

Stereochemical Influence :

- The (2S,3S) configuration in the target compound may confer higher enantioselectivity in biological interactions compared to racemic mixtures like OT-2363 .

Solubility and Bioavailability: The dihydrochloride salt of (2S)-2,5-diaminopentanamide exhibits superior aqueous solubility (>100 mg/mL) due to ionic character, whereas the target compound’s solubility (~50 mg/mL in DMSO) aligns with typical peptidomimetics .

Pharmacological Properties:

- Metabolic Stability: The absence of fluorine in the target compound may result in shorter metabolic half-life compared to fluorinated amino acids but avoids synthetic challenges associated with fluorination .

- Toxicity: Limited toxicological data exist for the target compound, whereas (2S)-2,5-diaminopentanamide dihydrochloride is noted for low acute toxicity (LD₅₀ >2000 mg/kg in rodents) .

Biological Activity

(2S,3S)-2-((3-Methoxypropyl)amino)-3-methylpentanamide, also known as (2S,3S)-2-amino-N-(3-methoxypropyl)-3-methylpentanamide, is a chiral amide compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes an amino group, a methoxypropyl side chain, and a methyl group, which contribute to its biological functions.

- Molecular Formula : C₁₃H₁₉N₂O₂

- Molecular Weight : 225.30 g/mol

- CAS Number : 1867638-86-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects. Preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways, indicating potential neuroprotective properties .

Neuroprotective Properties

Research indicates that this compound may exhibit neuroprotective effects by interacting with glutamate receptors and other neuromodulatory systems. Its structural similarity to known neuroprotective agents suggests that it may enhance neuronal survival and function . Specific binding studies are necessary to elucidate its affinity and efficacy at these targets.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. The unique methoxypropyl substituent enhances its ability to interact with various enzymes involved in metabolic pathways. For example, it has been noted for its inhibitory effects on Rho kinase, which is implicated in several diseases including hypertension and cancer .

Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2S,3S)-2-(3-methoxypropyl)thiolane-3,4-diol | Structure | Potentially similar receptor interactions |

| (2S,3S)-2-amino-N-benzyl-3-methylpentanamide | Structure | Explored for cancer treatment applications |

The comparison highlights how the unique methoxypropyl substitution and specific stereochemistry of this compound may confer distinct biological activities compared to its analogs.

Study on Neuroprotective Effects

A study conducted on the neuroprotective properties of this compound demonstrated significant effects on neuronal survival in vitro. The compound was found to upregulate neurotrophic factors that promote neuronal health .

Enzyme Interaction Studies

In another study focusing on enzyme interactions, this compound was shown to inhibit Rho kinase activity effectively. The inhibition was dose-dependent and suggested potential applications in treating conditions associated with Rho kinase dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.